molecular formula C39H35NO B11969389 (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone

Katalognummer: B11969389
Molekulargewicht: 533.7 g/mol
InChI-Schlüssel: POAFRRXLGQFAOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone can be achieved through multi-step organic reactions. A possible synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trityl Group: The trityl group can be introduced through a Friedel-Crafts alkylation reaction using trityl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.

    Formation of the Methanone Linkage: The methanone linkage can be formed through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of (4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone would depend on its specific biological activity. For example, if it exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. Molecular targets may include kinases, receptors, or transcription factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Trityl Compounds: Compounds such as triphenylmethane and its derivatives, which are used in dye chemistry and as protecting groups in organic synthesis.

Uniqueness

(4-methylphenyl)(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)methanone is unique due to its combination of a quinoline core with a trityl group and a methanone linkage. This unique structure may confer distinct chemical and biological properties compared to other quinoline or trityl compounds.

Eigenschaften

Molekularformel

C39H35NO

Molekulargewicht

533.7 g/mol

IUPAC-Name

(4-methylphenyl)-(2,2,4-trimethyl-6-tritylquinolin-1-yl)methanone

InChI

InChI=1S/C39H35NO/c1-28-20-22-30(23-21-28)37(41)40-36-25-24-34(26-35(36)29(2)27-38(40,3)4)39(31-14-8-5-9-15-31,32-16-10-6-11-17-32)33-18-12-7-13-19-33/h5-27H,1-4H3

InChI-Schlüssel

POAFRRXLGQFAOY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=CC2(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.